N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
The compound N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a pyridazine-sulfonamide hybrid characterized by a 6-oxopyridazine core substituted with a furan-2-yl group at position 2. This heterocyclic system is linked via an ethyl chain to a 4-(trifluoromethyl)benzenesulfonamide moiety.
Synthetic routes for analogous pyridazine-sulfonamides typically involve nucleophilic substitution or coupling reactions. For example, benzyloxy-substituted pyridazines are synthesized by reacting benzyl bromides with pyridazine intermediates under basic conditions (e.g., K₂CO₃ in DMF), followed by extraction and purification .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4S/c18-17(19,20)12-3-5-13(6-4-12)28(25,26)21-9-10-23-16(24)8-7-14(22-23)15-2-1-11-27-15/h1-8,11,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPLMFYZAVMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the furan and pyridazine moieties, suggest possible interactions with biological targets that could lead to therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C15H16F3N3O3S
- Molecular Weight : 373.36 g/mol
Structural Features :
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Pyridazine Moiety : Contributes to the compound's potential biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and may improve pharmacokinetic properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related benzenesulfonamides have shown them to act as inhibitors of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. The inhibition constants (K_i) reported for these compounds suggest a promising selectivity towards tumor-associated isoforms like hCA IX and hCA XII, indicating potential for targeted cancer therapy .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism.
- Cellular Pathway Interference : It could disrupt signaling pathways critical for cell proliferation and survival.
Case Studies
- In Vitro Studies : A series of experiments demonstrated that similar compounds exhibited selective cytotoxicity against various cancer cell lines, including Hep3B and A549. The selectivity ratios indicate that modifications in the structure can lead to enhanced efficacy against specific cancer types .
- Molecular Docking Studies : Computational studies have shown how the compound interacts with active sites of target enzymes, revealing key binding interactions that underpin its biological activity. These studies help elucidate the structure-activity relationship (SAR) necessary for optimizing drug design .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 373.36 g/mol |
| LogP | 3.5 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.4 Ų |
Research Findings
Recent findings suggest that modifications to the sulfonamide group can significantly alter biological activity. For instance, the introduction of different substituents on the furan or pyridazine rings has been shown to enhance potency against specific cancer cell lines while reducing toxicity to normal cells .
Moreover, compounds structurally related to this compound have been explored for their antimicrobial properties, indicating a broader spectrum of bioactivity beyond anticancer effects.
Comparison with Similar Compounds
Pyridazine-Based Sulfonamides
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Structural Differences : Replaces the furan-ethyl chain with a benzyloxy group at position 3 of the pyridazine ring.
- Synthesis : Uses benzyl bromide derivatives and potassium carbonate in DMF, mirroring the target compound’s synthetic framework but differing in substituent reactivity .
*Calculated based on analogous structures.
Heterocyclic Core Variations
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57)
- Structural Differences : Features a pyrazolo[3,4-d]pyrimidine core instead of pyridazine, with a chromen-4-one and fluorophenyl groups.
- Functional Impact : The pyrazolo-pyrimidine core may enhance kinase inhibition selectivity, while fluorinated aryl groups improve bioavailability .
- Synthesis : Utilizes Suzuki-Miyaura coupling, contrasting with the nucleophilic substitution used for pyridazine analogs .
Fluorinated Benzenesulfonamide Derivatives
Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])
- Structural Differences : Contain pentafluoroethyl and tris(trifluoromethyl) groups, offering extreme hydrophobicity and chemical inertness.
- Applications : Used in industrial coatings and surfactants, unlike the target compound’s likely pharmacological focus .
- Physicochemical Contrast : Heavier fluorination increases environmental persistence but may raise toxicity concerns compared to the single -CF₃ group in the target compound .
Sulfonamide Diversity in Commercial Compounds
N-(3,5-Dichlorobenzyl)-3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine
- Structural Differences: Quinoline core with pyrazole and dichlorobenzyl groups; lacks the pyridazine-oxygen interaction.
- Functional Role : Demonstrates the versatility of sulfonamides in targeting diverse receptors (e.g., kinase or GPCR inhibition) .
Key Findings and Implications
Synthetic Flexibility : The target compound’s ethyl-linked furan-pyridazine architecture allows modular synthesis, akin to benzyloxy analogs , but with distinct electronic profiles.
Fluorination Strategy : The -CF₃ group balances lipophilicity and metabolic stability more effectively than heavily fluorinated industrial derivatives .
Heterocyclic Influence : Pyridazine derivatives may offer advantages in solubility over pyrazolo-pyrimidines, though the latter show broader kinase activity .
Q & A
Q. Optimization Parameters :
- Temperature : Pyridazinone formation requires precise control (70–90°C) to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
Analytical Validation : HPLC (≥95% purity) and ¹H/¹³C NMR for structural confirmation .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies furan (δ 6.3–7.4 ppm) and pyridazinone (δ 7.8–8.2 ppm) protons. ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -65 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₈H₁₅F₃N₃O₃S: 410.08).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1350–1150 cm⁻¹) .
Advanced: How can researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. off-target effects)?
Answer:
Methodological Approaches :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., COX-2 vs. carbonic anhydrase inhibition).
- Selectivity Profiling : Use kinome-wide screening or thermal shift assays to identify off-target binding.
- Molecular Docking : Compare binding poses with co-crystallized enzyme structures (e.g., PDB entries) to rationalize specificity.
Case Example : If conflicting data arise for COX-2 inhibition, validate using isoform-specific inhibitors (e.g., celecoxib) in cell-based assays .
Advanced: What experimental strategies mitigate low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : Prepare stock solutions in mildly basic buffers (pH 7.4–8.0) to exploit sulfonamide deprotonation.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability.
Validation : Dynamic light scattering (DLS) to confirm nanoparticle size (50–200 nm) and stability .
Advanced: How can computational modeling guide the design of analogs with improved metabolic stability?
Answer:
- Metabolite Prediction : Use software like Schrödinger’s Metabolism Module to identify vulnerable sites (e.g., furan oxidation).
- Structural Modifications : Replace the furan ring with thiophene (electron-rich, slower oxidation) or introduce electron-withdrawing groups.
- In Silico ADME : Predict logP (target ≤3.5) and CYP450 inhibition using QikProp or ADMET Predictor.
Experimental Follow-Up : Microsomal stability assays (human liver microsomes) to validate half-life improvements .
Advanced: What are the challenges in reproducing synthetic yields across laboratories, and how can they be resolved?
Answer:
Key Challenges :
- Reagent Purity : Trace moisture in DMF or THF can quench reactions.
- Scale-Up Effects : Poor heat distribution in larger batches alters kinetics.
Q. Solutions :
- Strict Anhydrous Conditions : Use molecular sieves or glovebox techniques for moisture-sensitive steps.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., Taguchi methods) for robustness .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
- Enzyme Targets : Sulfonamide moiety suggests carbonic anhydrase, COX-2, or HDAC inhibition.
- Receptor Targets : Pyridazinone core may interact with GABAₐ or adenosine receptors.
Validation Methods : - Radioligand Binding Assays : Screen against receptor panels.
- Enzyme Activity Assays : Measure inhibition kinetics (e.g., stopped-flow spectroscopy for CA isoforms) .
Advanced: How can researchers resolve discrepancies in cytotoxicity data between 2D vs. 3D cell models?
Answer:
- Mechanistic Studies : Compare apoptosis markers (e.g., caspase-3 activation) in both models.
- Penetration Analysis : Use fluorescently labeled compound to assess spheroid penetration via confocal microscopy.
- Microenvironment Mimicry : Incorporate extracellular matrix (e.g., Matrigel) in 3D models to replicate in vivo conditions.
Data Normalization : Express IC₅₀ relative to compound uptake (LC-MS/MS quantification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
